

# Systematic review of DMPA's association with breast cancer risk

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Dpma     |           |
| Cat. No.:            | B1668547 | Get Quote |

# DMPA and Breast Cancer: A Systematic Review of the Evidence

A detailed examination of the association between Depot medroxyprogesterone acetate (DMPA) and breast cancer risk, drawing on key systematic reviews and case-control studies.

The relationship between the injectable contraceptive Depot medroxyprogesterone acetate (DMPA) and the risk of developing breast cancer has been a subject of extensive research and debate. This guide provides a systematic comparison of the available evidence, summarizing quantitative data from key studies and detailing the experimental protocols employed. The aim is to offer researchers, scientists, and drug development professionals a clear and objective overview of the current state of knowledge.

## **Quantitative Data Synthesis**

A 2023 systematic review by Zürcher et al. provides a recent and comprehensive overview of the literature. The review included ten studies, the majority of which were case-control in design. The findings across these studies are not entirely consistent, but a general pattern emerges.

Most of the included studies did not find an overall increase in breast cancer risk among women who had ever used DMPA.[1][2][3] However, some studies suggest a slightly elevated



risk for certain subgroups. Two studies identified in the review showed a statistically significant increase in the overall risk of breast cancer among DMPA users.[1][2][3]

The table below summarizes the key quantitative findings from the primary studies included in the Zürcher et al. systematic review and other significant publications.

| Study (Year)                               | Study Design                          | Population                                  | Comparison<br>Group | Key Finding<br>(Odds<br>Ratio/Relative<br>Risk [95% CI]) |
|--------------------------------------------|---------------------------------------|---------------------------------------------|---------------------|----------------------------------------------------------|
| WHO<br>Collaborative<br>Study (1991)       | Hospital-based case-control           | Women in<br>Kenya, Mexico,<br>and Thailand  | Never-users         | Ever-use: RR = 1.21 [0.96–1.52]                          |
| Paul et al. (1989)                         | Population-<br>based case-<br>control | Women aged 25-<br>54 in New<br>Zealand      | Never-users         | Ever-use: RR = 1.0 [0.8–1.3]                             |
| Li et al. (2012)                           | Population-<br>based case-<br>control | Women aged 20-<br>44 in Seattle,<br>USA     | Never-users         | Recent use (≥12<br>months): OR =<br>2.2 [1.2–4.2][2]     |
| Strom et al.<br>(2004)                     | Population-<br>based case-<br>control | Women aged 35-<br>64 in the USA             | Never-users         | Ever-use: OR = 0.9 [0.7–1.2]                             |
| Urban et al.<br>(2012)                     | Case-control                          | Black women in<br>South Africa              | Never-users         | Ever-use: OR = 1.31 [1.03–1.65]                          |
| Lee et al. (1987)                          | Population-<br>based case-<br>control | Women aged 25-<br>58 in Costa Rica          | Never-users         | Ever-use: RR = 2.6 [1.4–4.7][5]                          |
| Pooled Analysis<br>(Skegg et al.,<br>1995) | Pooled case-<br>control               | Data from WHO<br>and New<br>Zealand studies | Never-users         | Recent use (within 5 years): RR = 2.0 [1.5– 2.8][7]      |

CI = Confidence Interval; OR = Odds Ratio; RR = Relative Risk.



## **Experimental Protocols**

The majority of studies investigating the link between DMPA and breast cancer risk have employed a case-control study design. Below are the detailed methodologies for some of the key experiments cited.

# WHO Collaborative Study of Neoplasia and Steroid Contraceptives (1991)

- Study Design: A hospital-based case-control study conducted in five hospitals across Kenya,
   Mexico, and Thailand.
- Participants:
  - Cases: 869 women newly diagnosed with breast cancer.
  - Controls: 11,890 women of similar age admitted to the same hospitals for conditions unrelated to steroid contraceptive use.[4]
- Data Collection: Standardized questionnaires were administered in the local language by trained interviewers. Information was collected on demographics, reproductive and contraceptive history, and other known risk factors for breast cancer.
- Statistical Analysis: Relative risks (RRs) and 95% confidence intervals (CIs) were calculated to estimate the association between DMPA use and breast cancer risk. The analysis adjusted for potential confounding factors.

### Li et al. (2012)

- Study Design: A population-based case-control study in the Seattle-Puget Sound metropolitan area, USA.
- Participants:
  - Cases: 1,028 women aged 20 to 44 years diagnosed with invasive breast cancer.
  - Controls: Women without a history of breast cancer, identified through random-digit dialing and matched to cases by age.



- Data Collection: Detailed information on DMPA use and other relevant covariates was obtained through structured, in-person, interviewer-administered questionnaires.
- Statistical Analysis: Unconditional logistic regression was used to calculate odds ratios (ORs) and 95% CIs, adjusting for potential confounders such as age, race, and reproductive history.

### Paul et al. (1989)

- Study Design: A nationwide population-based case-control study in New Zealand.
- Participants:
  - Cases: 891 women aged 25-54 with newly diagnosed breast cancer.
  - Controls: 1,864 women selected at random from the electoral rolls.
- Data Collection: Women were interviewed by telephone about their past use of contraceptives and other potential risk factors for breast cancer.
- Statistical Analysis: Relative risks were calculated to assess the association between DMPA use and breast cancer.

## **Visualizing the Systematic Review Process**

The following diagram illustrates the typical workflow of a systematic review, such as the one conducted by Zürcher et al. (2023), which forms the basis of this guide.





Click to download full resolution via product page

Systematic review workflow.



#### Conclusion

The available evidence from systematic reviews and primary studies does not suggest a strong overall association between ever-use of DMPA and breast cancer risk. However, there is some indication of an increased risk for current or recent users, particularly younger women. Long-term use does not appear to be associated with an increased risk.[1][2] It is important for researchers and healthcare professionals to consider these nuances when evaluating the risk-benefit profile of DMPA. Further research may be needed to clarify the potential risks in specific subgroups of women.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Absence of an effect of injectable and implantable progestin-only contraceptives on subsequent risk of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of depo-medroxyprogesterone acetate on breast cancer risk among women 20 to 44 years of age PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rma.gov.au [rma.gov.au]
- 4. Progestin and Breast Cancer Risk: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cosrh.org [cosrh.org]
- 7. [PDF] Effect of depo-medroxyprogesterone acetate on breast cancer risk among women 20 to 44 years of age. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Systematic review of DMPA's association with breast cancer risk]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668547#systematic-review-of-dmpa-s-association-with-breast-cancer-risk]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com